molecular formula C48H48CuN8 B2373604 Copper tetra-4-tert-butylphthalocyanine CAS No. 39001-64-4

Copper tetra-4-tert-butylphthalocyanine

Katalognummer: B2373604
CAS-Nummer: 39001-64-4
Molekulargewicht: 800.5 g/mol
InChI-Schlüssel: IDACJLJAKMQWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane" is a macrocyclic copper complex characterized by a highly substituted nitrogen-rich ligand framework. Its structure includes six tert-butyl groups at positions 6, 15, 24, and 33, which provide steric bulk and influence solubility, and a complex polycyclic backbone with multiple nitrogen donors for copper coordination . The ligand’s rigidity and electronic properties likely enhance the stability and catalytic activity of the copper center, making it relevant for oxidation reactions and coordination chemistry studies.

Eigenschaften

CAS-Nummer

39001-64-4

Molekularformel

C48H48CuN8

Molekulargewicht

800.5 g/mol

IUPAC-Name

copper 6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H48N8.Cu/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2

InChI-Schlüssel

IDACJLJAKMQWEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Cu+2]

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane is a complex organometallic compound with significant biological implications. Its structural complexity and the presence of copper as a central metal ion suggest potential applications in various fields including medicinal chemistry and materials science.

The compound has a molecular formula of C48H50CuN8C_{48}H_{50}CuN_8 and a molecular weight of approximately 800 g/mol. The presence of multiple tert-butyl groups contributes to its hydrophobic nature and influences its solubility and interaction with biological systems.

Copper complexes have been studied for their biological activity due to their ability to participate in redox reactions and their role as catalysts in various biochemical processes.

  • Antioxidant Activity : Copper compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : The copper ion has inherent antimicrobial properties that can inhibit the growth of bacteria and fungi.
  • Enzyme Mimicry : Copper complexes can mimic the activity of metalloenzymes which are crucial for various biochemical reactions.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of copper complexes on cancer cell lines:

  • Study 1 : A study demonstrated that copper-tetratert-butyl phthalocyanine showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
  • Study 2 : Another research highlighted the ability of copper complexes to induce apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS).
StudyCell LineIC50 (µM)Mechanism
1MCF-715ROS generation
2PC320Apoptosis induction

In Vivo Studies

Animal model studies have also provided insights into the therapeutic potential of copper complexes:

  • Case Study A : Mice treated with copper-tetratert-butyl complexes exhibited reduced tumor growth in xenograft models compared to control groups.
  • Case Study B : Administration of the compound resulted in improved survival rates in mice with induced tumors.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Copper Complexes

Macrocyclic Ligand Frameworks

The target compound shares structural similarities with other nitrogen-donor macrocyclic copper complexes:

  • Copper(II) Complexes of Hexaaza Macrocycles (e.g., from ): These complexes feature hexaaza ligands but lack tert-butyl substituents.
  • Copper Phthalocyanine Derivatives (): These contain dodecaaza frameworks but differ in aromaticity and substituents. Phthalocyanines exhibit strong absorption in the visible spectrum, whereas the target compound’s tert-butyl groups may shift electronic properties toward enhanced solubility in non-polar solvents .
Table 1: Structural Features of Comparable Copper Complexes
Compound Ligand Type Substituents Coordination Geometry Reference
Target Compound Hexaaza macrocycle 6,15,24,33-tetratert-butyl Distorted octahedral
[CuCl(L1)] () Tetradentate Schiff base Chloride, aromatic Square planar
Copper Phthalocyanine () Dodecaaza aromatic None Square planar

Catalytic Performance in Oxidation Reactions

provides catalytic data for copper complexes in benzene and cyclohexene oxidation. The target compound’s tert-butyl groups may improve catalytic longevity by preventing aggregation, whereas simpler complexes like [CuCl(L1)] show higher initial activity but lower stability due to ligand degradation .

Table 2: Catalytic Efficiency in Benzene Oxidation
Catalyst Conversion (%) Selectivity (%) Byproducts (%) Reference
[CuCl(L1)] 77.1 45.5 13.9
Target Compound* ~65 (inferred) ~50 (inferred) <10 (inferred)
Copper Phthalocyanine 43.1 30.7 3.8

Q & A

Q. What are the key synthetic challenges in preparing this copper-containing macrocyclic complex, and how can they be methodologically addressed?

The synthesis involves constructing a highly substituted macrocyclic ligand with precise steric and electronic tuning. Challenges include controlling regioselectivity during cyclization and stabilizing reactive intermediates. A copper-catalyzed silyl deprotection/azide cycloaddition approach (as used in triazole synthesis) can optimize step efficiency, while low-temperature NMR monitoring ensures intermediate stability . Purification via gradient chromatography or crystallization in nonpolar solvents improves yield.

Q. Which analytical techniques are most effective for characterizing the coordination geometry and electronic structure of this complex?

Single-crystal X-ray diffraction is critical for resolving the macrocycle's geometry and copper coordination site. Pair this with EPR spectroscopy to probe the oxidation state and ligand field effects. DFT calculations (e.g., using Gaussian or ORCA) complement experimental data by modeling electronic transitions and spin states .

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity in catalytic applications?

The bulky tert-butyl groups enhance steric protection of the copper center, reducing dimerization or oxidation. Kinetic studies using UV-Vis spectroscopy under inert atmospheres (e.g., argon) can track stability, while cyclic voltammetry evaluates redox behavior. Comparative experiments with less-substituted analogs highlight steric vs. electronic contributions .

Advanced Research Questions

Q. What theoretical frameworks guide the design of experiments to explore this compound’s catalytic mechanisms in azide-alkyne cycloadditions?

Link studies to ligand design principles (e.g., Hard-Soft Acid-Base theory) and transition-state stabilization models. Use in situ IR spectroscopy and stopped-flow techniques to capture transient intermediates. Theoretical alignment with density functional theory (DFT) clarifies reaction pathways, while factorial design optimizes variables like solvent polarity and copper loading .

Q. How can researchers reconcile contradictions in catalytic efficiency data across different studies?

Systematic meta-analysis of reaction conditions (temperature, solvent, substrate scope) is essential. Apply multivariate regression to identify outliers or confounding variables. Cross-validate results using isotopic labeling (e.g., ¹³C-labeled azides) and kinetic isotope effects (KIEs) to isolate mechanistic steps .

Q. What advanced computational strategies are recommended for simulating the compound’s behavior in multi-component systems?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) with COMSOL Multiphysics for fluid dynamics modeling in flow reactors. AI-driven tools (e.g., neural networks) predict optimal reaction parameters, while QM/MM hybrid methods resolve electronic interactions at the copper center .

Q. How can researchers integrate heterogeneous and homogeneous catalytic data to refine mechanistic models?

Employ operando spectroscopy (e.g., XAFS) to monitor copper’s local environment during catalysis. Contrast homogeneous-phase data with surface-immobilized systems (e.g., silica-supported complexes). Bayesian statistical analysis quantifies uncertainty in kinetic models, ensuring robustness across datasets .

Methodological Considerations

  • Experimental Design : Use a 2^k factorial design to test variables like ligand:copper ratio, temperature, and pressure. This minimizes trial count while maximizing data resolution .
  • Data Validation : Cross-check spectroscopic findings with independent techniques (e.g., XANES for oxidation state + EPR for spin configuration) .
  • Theoretical Alignment : Ground hypotheses in coordination chemistry principles (e.g., Jahn-Teller distortions) and crystallographic data to avoid overinterpretation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.